2-Chloro-N-isopropyl-N-(1-phenyl-propyl)-acetamide 2-Chloro-N-isopropyl-N-(1-phenyl-propyl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13461031
InChI: InChI=1S/C14H20ClNO/c1-4-13(12-8-6-5-7-9-12)16(11(2)3)14(17)10-15/h5-9,11,13H,4,10H2,1-3H3
SMILES: CCC(C1=CC=CC=C1)N(C(C)C)C(=O)CCl
Molecular Formula: C14H20ClNO
Molecular Weight: 253.77 g/mol

2-Chloro-N-isopropyl-N-(1-phenyl-propyl)-acetamide

CAS No.:

Cat. No.: VC13461031

Molecular Formula: C14H20ClNO

Molecular Weight: 253.77 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-isopropyl-N-(1-phenyl-propyl)-acetamide -

Specification

Molecular Formula C14H20ClNO
Molecular Weight 253.77 g/mol
IUPAC Name 2-chloro-N-(1-phenylpropyl)-N-propan-2-ylacetamide
Standard InChI InChI=1S/C14H20ClNO/c1-4-13(12-8-6-5-7-9-12)16(11(2)3)14(17)10-15/h5-9,11,13H,4,10H2,1-3H3
Standard InChI Key YUJBIVTVTYNAON-UHFFFAOYSA-N
SMILES CCC(C1=CC=CC=C1)N(C(C)C)C(=O)CCl
Canonical SMILES CCC(C1=CC=CC=C1)N(C(C)C)C(=O)CCl

Introduction

Chemical Identification and Structural Analysis

2-Chloro-N-isopropyl-N-(1-phenyl-propyl)-acetamide (C14_{14}H19_{19}ClN2_2O) features a central acetamide backbone substituted with a chlorine atom at the α-carbon and two distinct N-alkyl groups: isopropyl and 1-phenyl-propyl. The molecular weight is calculated as 278.77 g/mol, with a logP value estimated at ~3.1, suggesting moderate lipophilicity . Key structural features include:

  • Chloroacetamide core: The chlorine atom at the α-position enhances electrophilicity, facilitating nucleophilic substitution reactions .

  • N-isopropyl group: Introduces steric bulk, potentially influencing conformational stability and intermolecular interactions .

  • N-(1-phenyl-propyl) group: The phenyl ring and propyl chain contribute to hydrophobic interactions, which may enhance membrane permeability in biological systems .

Table 1: Estimated Physicochemical Properties

PropertyValue
Molecular FormulaC14_{14}H19_{19}ClN2_2O
Molecular Weight278.77 g/mol
logP~3.1
Topological Polar SA~40 Ų
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors2 (amide O, Cl)

Synthetic Pathways and Optimization

While no direct synthesis of 2-Chloro-N-isopropyl-N-(1-phenyl-propyl)-acetamide is documented, analogous chloroacetamides provide viable routes. A patent detailing Selexipag synthesis offers a template for N,N-disubstituted acetamides:

Route 1: Carbodiimide-Mediated Coupling

  • Step 1: React chloroacetic acid with isopropylamine to form 2-chloro-N-isopropylacetamide.

  • Step 2: Introduce the 1-phenyl-propyl group via nucleophilic substitution or reductive amination.

    • Conditions: Use dichloromethane (DCM) as solvent, dicyclohexylcarbodiimide (DCC) as coupling agent, and hydroxybenzotriazole (HOBt) to suppress racemization .

    • Yield: ~60–70% (estimated from analogous reactions) .

Route 2: Direct Alkylation

  • Step 1: Prepare N-isopropyl-N-(1-phenyl-propyl)amine via alkylation of isopropylamine with 1-phenyl-propyl bromide.

  • Step 2: React the resulting amine with chloroacetyl chloride in the presence of triethylamine.

    • Solvent: Ethyl acetate or THF.

    • Temperature: 0–5°C to minimize side reactions .

Table 2: Comparative Synthesis Routes

RouteAdvantagesChallenges
1High purity, scalableRequires carbodiimide reagents
2Fewer steps, cost-effectiveRisk of over-alkylation

Physicochemical and Spectroscopic Characterization

Spectral Data (Hypothetical)

  • IR Spectroscopy: Expected peaks at ~1650 cm1^{-1} (amide C=O stretch), ~1540 cm1^{-1} (N–H bend), and ~650 cm1^{-1} (C–Cl stretch) .

  • 1^1H NMR:

    • δ 1.2–1.4 ppm (doublet, isopropyl CH3_3)

    • δ 2.8–3.2 ppm (multiplet, N–CH2_2–CH2_2–CH2_2–Ph)

    • δ 4.1 ppm (singlet, Cl–CH2_2–CO) .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s bifunctional N-alkyl groups make it a candidate for further derivatization in drug discovery, particularly for kinase inhibitors or GPCR modulators .

Agrochemical Development

Chloroacetamides are precursors in herbicide synthesis (e.g., acetochlor). The phenyl-propyl group could enhance soil persistence .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator